(2Z)-3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a thiazinane ring, which is a six-membered ring containing sulfur and nitrogen atoms, along with methoxyphenyl groups and a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazinane Ring: This step involves the cyclization of appropriate precursors, such as a thiourea derivative and a diketone, under acidic or basic conditions.
Introduction of Methoxyphenyl Groups: The methoxyphenyl groups can be introduced via electrophilic aromatic substitution reactions, using methoxybenzene derivatives and suitable electrophiles.
Formation of the Imino Group: The imino group can be formed through condensation reactions between amines and aldehydes or ketones.
Carboxylation: The carboxylic acid group is typically introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiazinane derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies can focus on the interaction of these derivatives with biological targets.
Medicine
Potential medicinal applications include the development of new drugs based on the compound’s structure. Its ability to interact with various biological pathways makes it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with unique properties. Its functional groups allow for versatile chemical modifications, making it valuable in material science.
Mechanism of Action
The mechanism of action of (2Z)-3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxyphenyl groups can participate in π-π interactions with aromatic amino acids in proteins, while the carboxylic acid group can form hydrogen bonds with polar residues.
Comparison with Similar Compounds
Similar Compounds
(2Z)-3-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid: Similar structure but with hydroxy groups instead of methoxy groups.
(2Z)-3-(4-chlorophenyl)-2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid: Similar structure but with chloro groups instead of methoxy groups.
Uniqueness
The presence of methoxy groups in (2Z)-3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid imparts unique electronic properties, affecting its reactivity and interactions. These groups can influence the compound’s solubility, stability, and ability to participate in specific chemical reactions, making it distinct from its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H18N2O5S |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazinane-6-carboxylic acid |
InChI |
InChI=1S/C19H18N2O5S/c1-25-14-7-3-12(4-8-14)20-19-21(13-5-9-15(26-2)10-6-13)17(22)11-16(27-19)18(23)24/h3-10,16H,11H2,1-2H3,(H,23,24) |
InChI Key |
ZKHBQYJOJJLWJR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2N(C(=O)CC(S2)C(=O)O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.